Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside
Description
Properties
CAS No. |
51785-71-8 |
|---|---|
Molecular Formula |
C20H18N2O10 |
Molecular Weight |
446.4 g/mol |
IUPAC Name |
[5-methoxy-3-(4-nitrobenzoyl)oxyoxolan-2-yl]methyl 4-nitrobenzoate |
InChI |
InChI=1S/C20H18N2O10/c1-29-18-10-16(32-20(24)13-4-8-15(9-5-13)22(27)28)17(31-18)11-30-19(23)12-2-6-14(7-3-12)21(25)26/h2-9,16-18H,10-11H2,1H3 |
InChI Key |
NGKKKFKTIZCIEN-UHFFFAOYSA-N |
Canonical SMILES |
COC1CC(C(O1)COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Starting Material Preparation
The synthesis often begins with methyl 2-deoxypentofuranoside, which can be derived from natural sugars such as D-ribose or D-glucose through known synthetic routes involving selective protection and functional group transformations. For example, literature describes the preparation of 2-deoxynucleosides and related sugar analogues via protection of hydroxyl groups, oxidation, and methylation steps.
Selective Protection of Hydroxyl Groups
The key step in preparing this compound is the selective acylation of the 3- and 5-hydroxyl groups with 4-nitrobenzoyl chloride. This is typically achieved by:
- Dissolving the methyl 2-deoxypentofuranoside in anhydrous pyridine or a similar base to act as both solvent and acid scavenger.
- Adding 4-nitrobenzoyl chloride dropwise at low temperature (0 °C to room temperature) to control the rate of acylation and prevent overreaction.
- Stirring the reaction mixture for several hours (often 12-24 hours) to ensure complete acylation of the targeted hydroxyl groups.
- Quenching the reaction with water or a mild acid to deactivate excess acyl chloride.
This method yields the 3,5-bis-O-(4-nitrobenzoyl) derivative selectively, as the 2-position is deoxygenated and thus unreactive under these conditions.
Purification
After the reaction, the product is purified by:
- Extraction with organic solvents such as dichloromethane or ethyl acetate.
- Washing with aqueous solutions to remove pyridine hydrochloride and other impurities.
- Drying over anhydrous magnesium sulfate.
- Concentration under reduced pressure.
- Recrystallization from suitable solvents like ethanol or ethyl acetate to obtain pure this compound.
Alternative Protection Strategies
Some protocols involve using silyl protecting groups temporarily to protect the 3' and 5' hydroxyls before introducing the 4-nitrobenzoyl groups, improving selectivity and yield. For example, silyl ethers can be formed using reagents such as tert-butyldimethylsilyl chloride, followed by selective deprotection and acylation.
Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields reported in the literature and patents for the preparation of this compound:
| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|
| Starting material | Methyl 2-deoxypentofuranoside | — | — | — | Prepared from D-ribose or D-glucose |
| Protection (acylation) | 4-nitrobenzoyl chloride, pyridine | 0 °C to RT | 12-24 hours | 70-85 | Selective 3,5-dibenzoylation |
| Work-up and purification | Extraction, washing, drying, recrystallization | Room temperature | — | — | Pure product obtained |
Yields vary depending on the purity of starting materials and exact reaction parameters but are generally in the range of 70-85% for the acylation step.
Analytical Characterization
The product is characterized using standard analytical techniques including:
- Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the selective protection at the 3 and 5 positions.
- Mass spectrometry (MS) for molecular weight confirmation.
- Infrared (IR) spectroscopy to identify characteristic ester carbonyl stretches.
- Elemental analysis to verify purity.
Research and Patent Insights
- Patent CA2531412A1 discusses improved processes for preparing 2'-modified nucleosides and related sugar derivatives, including protection strategies for hydroxyl groups that can be adapted for the synthesis of this compound.
- Patent EP2319853A1 describes processes for producing 2'-branched nucleosides and sugar analogues with selective protection of hydroxyl groups, emphasizing the use of benzoyl groups and related acylations, which can be applied to 4-nitrobenzoyl protection.
- These patents highlight the importance of controlling reaction conditions such as temperature, reagent equivalents, and solvent choice to maximize yield and selectivity.
Summary Table of Key Literature Methods
Chemical Reactions Analysis
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside undergoes various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The nitro groups can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon. .
Scientific Research Applications
Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the production of specialized chemicals and materials
Mechanism of Action
The mechanism of action of Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside involves its interaction with specific molecular targets. The nitrobenzoyl groups can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The pathways involved in its mechanism of action are still under investigation, with ongoing research aimed at elucidating its full potential .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Nitrobenzoyl vs. Other Acyl Groups
Methyl 6-O-(4-Nitrobenzoyl)-α-D-Glucopyranoside (Compound 2 in )
- Structure: A glucopyranoside (six-membered ring) with a single 4-nitrobenzoyl group at C4.
- Bis-esterification (C3 and C5) in the target compound enhances steric hindrance and may lower solubility in polar solvents compared to mono-esterified analogs .
1-[2-Deoxy-3,5-Bis-O-(4-Methylbenzoyl)-β-D-Erythro-Pentofuranosyl]-2(1H)-Pyridinone ()
- Structure: A pentofuranoside with 4-methylbenzoyl groups at C3 and C5.
- Key Differences :
- Electron-donating methyl groups vs. electron-withdrawing nitro groups : The nitro substituents in the target compound increase electrophilicity, making it more reactive in nucleophilic substitutions or hydrolysis reactions.
- Solubility : Methylbenzoyl groups may enhance lipophilicity, whereas nitro groups could improve solubility in aprotic solvents .
Dichlorophenylmethyl Derivatives (–8)
Methyl 3,5-Bis-O-[(2,4-Dichlorophenyl)Methyl]-α-D-Erythro-Pentofuranosid-2-Ulose (CAS 443642-30-6)
- Structure : Features dichlorophenylmethyl ethers at C3/C5 and a ketone (ulose) at C2.
- Comparison :
- Substituent Reactivity : Chlorine atoms are less electron-withdrawing than nitro groups, reducing electrophilicity.
- Physical Properties : Predicted boiling point (571°C) and density (1.45 g/cm³) for this compound suggest higher thermal stability compared to nitrobenzoyl analogs, which may decompose at lower temperatures due to nitro group instability .
- Applications : Dichlorophenyl derivatives are often intermediates in pharmaceutical synthesis, whereas nitrobenzoyl compounds may serve as prodrugs or protective groups in carbohydrate chemistry .
Table: Comparative Analysis of Key Compounds
Q & A
Basic: What are the established methods for synthesizing Methyl 2-deoxy-3,5-bis-O-(4-nitrobenzoyl)pentofuranoside, and how do reaction conditions influence anomeric selectivity?
Methodological Answer:
The synthesis typically begins with methyl pentofuranoside as the key intermediate. A critical step involves optimizing the α/β anomeric mixture during glycosylation. For example, Callam-Lowary methods (modified for nitrobenzoyl derivatives) use controlled benzoylation conditions (e.g., 4-nitrobenzoyl chloride in anhydrous pyridine) to achieve regioselective protection at the 3,5-positions. The reaction temperature (0–25°C) and stoichiometric ratios of acylating agents are pivotal for minimizing side products like over-acylation or anomerization. Direct conversion to perbenzoylated bromides followed by nucleophilic substitution or orthoester formation can yield the target compound .
Basic: How is this compound characterized using spectroscopic and crystallographic methods to confirm its structure?
Methodological Answer:
- NMR Spectroscopy : H and C NMR are used to verify the anomeric configuration (α/β) and nitrobenzoyl group positions. Coupling constants (e.g., for furanosides) and NOE correlations resolve stereochemical ambiguities.
- X-ray Crystallography : Phase annealing methods (e.g., SHELX-90) improve structural determination by resolving phase problems in larger molecules. For example, multisolution approaches with negative quartet relations enhance accuracy in atomic resolution studies .
- GC-MS : Used in complex matrices (e.g., plant extracts) to detect trace amounts via fragmentation patterns, as seen in studies of structurally related benzoylated pentofuranosides .
Advanced: What strategies resolve contradictions between NMR and X-ray data during structural elucidation?
Methodological Answer:
Discrepancies between NMR-derived conformations and X-ray crystal structures often arise from dynamic equilibria in solution versus static solid-state packing. To address this:
- Perform variable-temperature NMR to probe conformational flexibility.
- Use density functional theory (DFT) calculations to model solution-state conformers and compare with crystallographic data.
- Apply SHELX-90’s phase annealing to refine X-ray data, especially for large structures, ensuring that electron density maps align with NMR-derived torsional angles .
Advanced: How do the electron-withdrawing nitro groups influence the compound’s stability and reactivity in glycosylation reactions?
Methodological Answer:
The 4-nitrobenzoyl groups:
- Stability : Enhance resistance to enzymatic hydrolysis compared to acetyl or methylbenzoyl analogs, as nitro groups reduce electron density at the glycosidic bond.
- Reactivity : Activate the 2-deoxy position for nucleophilic substitution (e.g., fluorination or thiolation) by destabilizing the intermediate oxocarbenium ion. Comparative studies on glucopyranoside derivatives (Table S1 in ) show nitrobenzoylated compounds exhibit slower hydrolysis rates but higher glycosylation yields under acidic conditions .
Advanced: What challenges arise when analyzing this compound in biological matrices, and how can they be mitigated?
Methodological Answer:
- Matrix Interference : Co-eluting biomolecules (e.g., lipids or phenolics) obscure detection. Use solid-phase extraction (SPE) with C18 cartridges or hydrophilic-lipophilic balance (HLB) phases to isolate the compound.
- Low Sensitivity : Derivatize with fluorescent tags (e.g., 9-fluorenylmethyl chloroformate) for enhanced LC-MS/MS detection.
- Degradation : Store samples at -20°C in anhydrous solvents (e.g., chloroform) to prevent hydrolysis, as demonstrated in stability studies of similar nucleoside analogs .
Advanced: How can regioselective introduction of 4-nitrobenzoyl groups be optimized while minimizing side reactions?
Methodological Answer:
- Protecting Group Strategy : Temporarily block reactive sites (e.g., 2-OH with trityl groups) before introducing nitrobenzoyl moieties.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to accelerate acylation selectively at the 3,5-positions.
- Solvent Effects : Anhydrous dichloromethane or acetonitrile reduces competing hydrolysis. Kinetic monitoring via TLC or in-situ IR ensures reaction completion before deprotection .
Advanced: What are the implications of this compound’s solubility profile for nucleoside analog synthesis?
Methodological Answer:
The compound’s solubility in chloroform and dichloromethane ( ) facilitates its use in hydrophobic reaction environments, critical for:
- Nucleoside Coupling : Dissolving lipid-soluble phosphoramidites in non-polar solvents for solid-phase oligonucleotide synthesis.
- Crystallization : Slow diffusion of hexane into chloroform solutions yields high-purity crystals for X-ray studies.
- Limitations : Poor aqueous solubility necessitates prodrug strategies (e.g., phosphate ester formation) for biological testing .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
